molecular formula C15H17Cl2NO2 B7773422 3-Tropanyl-3,5-dichlorobenzoate CAS No. 329912-91-6

3-Tropanyl-3,5-dichlorobenzoate

Cat. No. B7773422
CAS RN: 329912-91-6
M. Wt: 314.2 g/mol
InChI Key: MNJNPLVXBISNSX-UHFFFAOYSA-N
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Description

3,5-dichlorobenzoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a benzoate ester.

Scientific Research Applications

  • Detection and Quantification of Impurities : A capillary gas chromatographic test procedure was developed for detecting and quantifying impurities in bulk 3-tropanyl-3,5-dichlorobenzoate. This indicates its use in pharmaceutical quality control (B'hymer, 2003).

  • Modulation of Spinal Nociceptive Reflexes : The compound was identified as a potent and selective 5-HT3 receptor antagonist, playing a role in modulating spinal nociceptive responses, suggesting its relevance in pain management (Glaum, Proudfit, & Anderson, 1990).

  • Treatment of Migraine : In a clinical study, 3-tropanyl-3,5-dichlorobenzoate showed efficacy in rapidly alleviating migraine pain, suggesting its potential as a therapeutic agent for migraine management (Loisy et al., 1985).

  • Neuroprotection Against Oxidative Stress : The compound exhibited neuroprotective effects against hydrogen peroxide-induced neurotoxicity in cultured rat cortical neurons. This suggests its potential application in neurodegenerative diseases or conditions involving oxidative stress (Lee, Ban, & Seong, 2005).

  • Potential Anxiolytic and Antipsychotic Properties : Research has shown that 3-tropanyl-3,5-dichlorobenzoate may have anxiolytic effects, though its effectiveness varied across different experimental models. It did not show significant efficacy in traditional antipsychotic assays (Dunn, Carlezon, & Corbett, 1991).

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNPLVXBISNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860578
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tropanyl-3,5-dichlorobenzoate

CAS RN

329912-91-6
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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